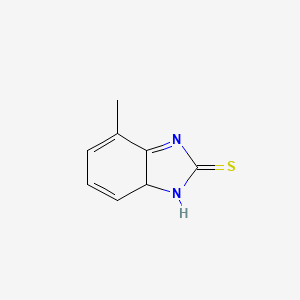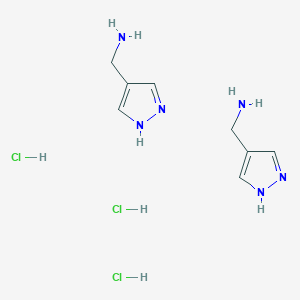
1H-pyrazol-4-ylmethanamine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-4-ylmethanamine;trihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1H-pyrazol-4-ylmethanamine;trihydrochloride typically involves the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol . The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The crude products are then recrystallized from dilute ethanol solution to yield the desired pyrazole derivatives .
Industrial production methods often involve more efficient and scalable processes, such as the use of advanced catalysts and eco-friendly procedures, including heterogeneous catalytic systems and ligand-free systems .
Analyse Chemischer Reaktionen
1H-Pyrazol-4-ylmethanamine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazol-4-ylmethanamine;trihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1H-pyrazol-4-ylmethanamine;trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit metabolic enzymes such as acetylcholinesterase, carbonic anhydrase, and α-glycosidase, which are relevant to neurodegenerative disorders . The compound’s effects are mediated through its binding to these enzymes, leading to the modulation of their activity and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazol-4-ylmethanamine;trihydrochloride can be compared with other similar compounds, such as:
1H-Pyrazol-4-ylamine: This compound has a similar structure but lacks the methanamine group.
4-Amino-1H-pyrazole: Another closely related compound with an amino group at the 4-position.
3-Amino-5-hydroxypyrazole: A pyrazole derivative with both amino and hydroxyl groups, offering different chemical properties and applications.
Eigenschaften
Molekularformel |
C8H17Cl3N6 |
|---|---|
Molekulargewicht |
303.6 g/mol |
IUPAC-Name |
1H-pyrazol-4-ylmethanamine;trihydrochloride |
InChI |
InChI=1S/2C4H7N3.3ClH/c2*5-1-4-2-6-7-3-4;;;/h2*2-3H,1,5H2,(H,6,7);3*1H |
InChI-Schlüssel |
BUFVHNURMATBGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)CN.C1=C(C=NN1)CN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
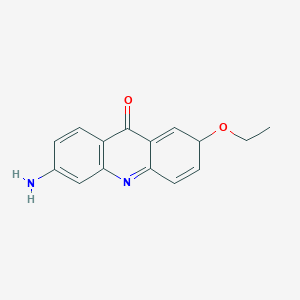
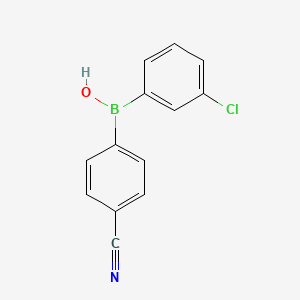
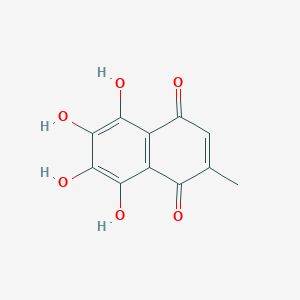
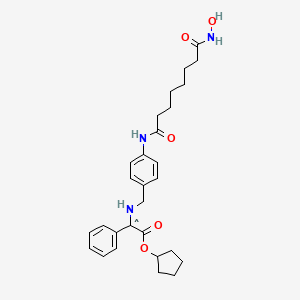
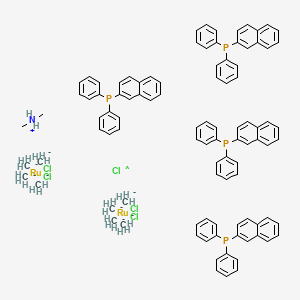
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
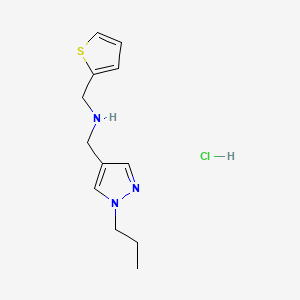

![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133714.png)
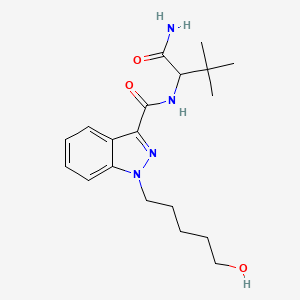
![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)
![6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one](/img/structure/B15133722.png)
